molecular formula C9H15N3O B14867827 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B14867827
M. Wt: 181.23 g/mol
InChI Key: MXYYJMUETLFNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrahydropyran ring fused with an azetidine ring, with an amino group and a nitrile group attached to the structure. Its unique configuration makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce nitrile groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Mechanism of Action

The mechanism of action of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as histamine H3 receptor agonists, regulating the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . These interactions occur through binding to the receptor and modulating its activity, leading to various physiological effects.

Comparison with Similar Compounds

4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(3-aminoazetidin-1-yl)oxane-4-carbonitrile

InChI

InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-5-8(11)6-12/h8H,1-6,11H2

InChI Key

MXYYJMUETLFNPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)N2CC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.